molecular formula C22H23ClFN3O4 B13434355 Gefitinib Impurity 15

Gefitinib Impurity 15

Cat. No.: B13434355
M. Wt: 447.9 g/mol
InChI Key: XMZZBBDUAKUPCY-UHFFFAOYSA-N
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Description

Gefitinib Impurity 15 is a process-related impurity associated with the synthesis of Gefitinib, an anti-cancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib functions as a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is crucial for quality control and ensuring the efficacy and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gefitinib Impurity 15 is typically generated during the synthesis of Gefitinib. One method involves the reaction of 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to form a Schiff base. This intermediate then undergoes heating and annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent .

Industrial Production Methods: The industrial production of Gefitinib and its impurities involves a series of well-controlled chemical reactions. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and estimation of Gefitinib and its impurities. The method is validated for its precision, specificity, and reliability .

Chemical Reactions Analysis

Types of Reactions: Gefitinib Impurity 15 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Gefitinib Impurity 15 has several scientific research applications:

Mechanism of Action

Gefitinib Impurity 15, like Gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain. By binding to the ATP-binding site of the enzyme, it prevents autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Gefitinib Impurity 15 can be compared with other process-related impurities of Gefitinib, such as:

  • Gefitinib Impurity 1
  • Gefitinib Impurity 2
  • Gefitinib Impurity 3
  • Gefitinib Impurity 4

Uniqueness: this compound is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration are critical for the quality control of Gefitinib, ensuring that the final pharmaceutical product is safe and effective .

Properties

Molecular Formula

C22H23ClFN3O4

Molecular Weight

447.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one

InChI

InChI=1S/C22H23ClFN3O4/c1-29-20-13-19-16(12-21(20)31-8-2-5-26-6-9-30-10-7-26)22(28)27(14-25-19)15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3

InChI Key

XMZZBBDUAKUPCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Origin of Product

United States

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